molecular formula C46H67N7O12 B031003 Cyanoginosin LA CAS No. 96180-79-9

Cyanoginosin LA

Cat. No. B031003
CAS RN: 96180-79-9
M. Wt: 910.1 g/mol
InChI Key: DIAQQISRBBDJIM-DRSCAGMXSA-N
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Description

Synthesis Analysis

Cyanoginosin LA, like other cyanotoxins, is synthesized non-ribosomally by specific synthetase enzymes within the cyanobacteria. These enzymes catalyze the peptide bond formation without the involvement of mRNA, leading to the production of the cyclic structure characteristic of this toxin. The synthesis pathway involves complex enzyme-mediated steps that incorporate various amino acids into the cyclic peptide structure (Ziegler et al., 1998).

Scientific Research Applications

  • Monoclonal Antibody Development : Cyanoginosin-LA has been used to immunize mice for the production of monoclonal antibodies specific to this toxin (Kfir, Johannsen, & Botes, 1986).

  • Drug Design : Cyanobacteria, including those producing compounds like Cyanoginosin LA, are potential candidates for drug design due to their secondary metabolites with novel chemical structures (Vijayakumar, Manogar, & Prabhu, 2016).

  • Anti-inflammatory and Anti-allergic Applications : Topical application of CYN, related to Cyanoginosin LA, significantly reduces inflammatory cells in mouse skin, indicating potential for treating inflammation or atopic dermatitis (Szekalska et al., 2020).

  • Cyanophycin Biosynthesis : Cyanoginosin LA-related research has contributed to understanding the biosynthesis of cyanophycin, a cyanobacterial reserve material, which has applications in various fields including agriculture and medicine (Ziegler et al., 1998; Frommeyer, Wiefel, & Steinbüchel, 2016).

  • Mass Spectrometry Analysis : Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI-MS) enables the direct analysis of proteins and metabolites in cyanobacterial populations, aiding in the study of environmental responses and metabolic adaptations (Parsiegla, Shrestha, Carrière, & Vertes, 2012).

  • Toxicity Studies : Studies on Cyanoginosin-LR, closely related to Cyanoginosin-LA, indicate its high toxicity, leading to intrahepatic hemorrhage in mice (Adams et al., 1988).

  • Chemical Analysis : A reversed-phase medium-pressure liquid chromatographic method was developed to separate cyanoginosin homologues, aiding in the study and purification of these compounds (Cremer, Meyer, & Henning, 1991; Harada et al., 1988).

  • Biotechnological and Medical Applications : Cyanobacterial compounds, including those related to Cyanoginosin LA, have great potential in developing new medicines, with possible applications in treating diseases like COVID-19 (Khalifa et al., 2021).

properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAQQISRBBDJIM-DRSCAGMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H67N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanoginosin LA

CAS RN

96180-79-9
Record name Microcystin LA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096180799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Microcystin LA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANOGINOSIN LA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7C54U3SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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